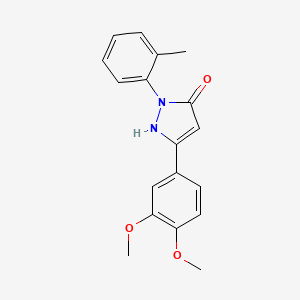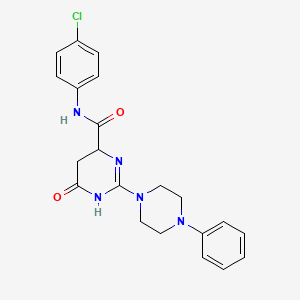
3-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-ol is a complex organic compound characterized by its unique structure, which includes both methoxy and methylphenyl groups attached to a pyrazol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the methoxy or methylphenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine
- 3-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18N2O3 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H18N2O3/c1-12-6-4-5-7-15(12)20-18(21)11-14(19-20)13-8-9-16(22-2)17(10-13)23-3/h4-11,19H,1-3H3 |
InChI Key |
PMEPUMWEOLCWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-ethoxy-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11191897.png)
![methyl (2E)-[1-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate](/img/structure/B11191910.png)
![4-(Morpholin-4-yl)-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine](/img/structure/B11191914.png)
![Ethyl 7-(3-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11191915.png)
![3'-Benzyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione](/img/structure/B11191920.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11191925.png)
![6-(furan-2-yl)-9-(3-phenoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11191928.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-cyclohexylpiperazin-1-yl)ethanol](/img/structure/B11191934.png)
![1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}-3-(3-methoxyphenyl)propan-1-one](/img/structure/B11191938.png)
![2-(ethylsulfanyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11191941.png)
![N-(2-ethylphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11191943.png)
![4-methyl-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzamide](/img/structure/B11191947.png)

![1-(2,3-Dichlorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11191966.png)
